3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide
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Overview
Description
Preparation Methods
The synthesis of Compound 14a involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity .
Chemical Reactions Analysis
Compound 14a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Compound 14a has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the biological pathways and targets involved in malaria infection.
Medicine: It is being explored as a potential antimalarial drug, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: It is used in the development of new antimalarial treatments and in the production of related compounds
Mechanism of Action
Compound 14a exerts its effects by inhibiting the activity of plasmepsin X, an enzyme essential for the survival of the Plasmodium falciparum parasite. By binding to the active site of the enzyme, Compound 14a prevents the parasite from processing its proteins, leading to its death. The molecular targets and pathways involved include the inhibition of protein degradation and disruption of the parasite’s life cycle .
Comparison with Similar Compounds
Compound 14a is unique compared to other antimalarial compounds due to its specific structure and mechanism of action. Similar compounds include:
Compound 14b: Another antimalarial analogue with a slightly different structure.
Compound 15a: A related compound with similar biological activity but different pharmacokinetic properties.
Compound 16a: A compound with a different mechanism of action but similar therapeutic potential.
Compound 14a stands out due to its high potency and selectivity for plasmepsin X, making it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C29H38N4O3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide |
InChI |
InChI=1S/C29H38N4O3/c1-5-29(6-2)18-26(34)33(28(30)32-29)24(16-19(3)4)20-10-9-11-21(17-20)27(35)31-23-14-15-36-25-13-8-7-12-22(23)25/h7-13,17,19,23-24H,5-6,14-16,18H2,1-4H3,(H2,30,32)(H,31,35)/t23-,24+/m0/s1 |
InChI Key |
PDKYBFRBTVUAEM-BJKOFHAPSA-N |
Isomeric SMILES |
CCC1(CC(=O)N(C(=N1)N)[C@H](CC(C)C)C2=CC(=CC=C2)C(=O)N[C@H]3CCOC4=CC=CC=C34)CC |
Canonical SMILES |
CCC1(CC(=O)N(C(=N1)N)C(CC(C)C)C2=CC(=CC=C2)C(=O)NC3CCOC4=CC=CC=C34)CC |
Origin of Product |
United States |
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